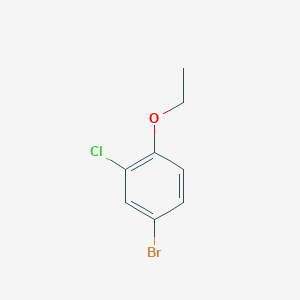

4-Bromo-2-chloro-1-ethoxybenzene

Description

Significance of Halogenated Aromatic Scaffolds in Synthetic Methodologies

Halogenated aromatic scaffolds are fundamental building blocks in organic synthesis. The presence of halogen atoms (F, Cl, Br, I) on an aromatic ring provides a reactive handle for a multitude of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. uwindsor.caacs.org Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings enable the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the halogen, allowing for the construction of complex molecular architectures from simpler precursors. uwindsor.canih.gov

The type of halogen and its position on the aromatic ring influence the reactivity, with the C-I bond being the most reactive towards oxidative addition and the C-Cl bond being the least. uwindsor.ca This differential reactivity can be exploited for selective, sequential functionalization of poly-halogenated arenes. nih.gov These scaffolds are ubiquitous in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the precise introduction of different functional groups is critical to tuning the molecule's properties. researchgate.netchemscene.com

Contextualizing 4-Bromo-2-chloro-1-ethoxybenzene within Modern Chemical Synthesis

This compound is a di-halogenated aromatic ether. Its structure, featuring a bromine and a chlorine atom at positions 4 and 2 respectively, and an ethoxy group at position 1, makes it a potentially valuable intermediate in organic synthesis. It is described by chemical suppliers as a "versatile small molecule scaffold." cymitquimica.com

Chemical and Physical Properties

While detailed experimental data for this compound is not extensively documented in peer-reviewed literature, its fundamental properties have been established.

| Property | Value | Source |

| CAS Number | 279261-80-2 | chemwhat.commolbase.com |

| Molecular Formula | C₈H₈BrClO | cymitquimica.comchemwhat.commolbase.com |

| Molecular Weight | 235.51 g/mol | cymitquimica.com |

| Synonyms | 4-BROMO-2-CHLORO-ETHOXYBENZENE | chemwhat.com |

| Physical State | Not specified in literature | N/A |

| Melting Point | Not specified in literature | N/A |

| Boiling Point | Not specified in literature | N/A |

Synthetic Potential

The synthetic utility of this compound lies in the sequential reactivity of its two different halogen atoms. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 4-position (bromine) while leaving the chlorine at the 2-position intact for a subsequent, different coupling reaction under more forcing conditions. This stepwise approach is a cornerstone of modern synthetic strategy, enabling the controlled and divergent synthesis of various polysubstituted aromatic compounds.

A plausible and common method for its synthesis would be the Williamson ether synthesis, starting from the commercially available 4-bromo-2-chlorophenol (B165030) and an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base.

This compound serves as a building block, providing a pre-functionalized six-membered ring that can be elaborated into more complex target molecules. chemscene.com Its structural motif is found within larger, more complex molecules used as intermediates in the synthesis of active pharmaceutical ingredients, such as the antidiabetic drug dapagliflozin, which utilizes a structurally related intermediate, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469). google.comgoogle.comchemicalbook.com

Research Trajectories and Future Directions for Ethoxybenzene Derivatives

The future of research involving ethoxybenzene derivatives, particularly halogenated ones, is aligned with broader trends in organic synthesis that emphasize efficiency, selectivity, and sustainability. A major area of development is the activation of the C–O bond in aryl ethers for cross-coupling reactions. researchgate.net While aryl halides have traditionally been the preferred electrophiles, their aryl ether counterparts (like ethoxybenzenes) are attractive due to their stability, low cost, and the abundance of their phenol (B47542) precursors. researchgate.net Nickel-catalyzed reactions are showing particular promise in cleaving the robust C(aryl)–O bond, opening up new synthetic pathways that avoid the need to pre-convert phenols to triflates or halides. researchgate.net

Furthermore, the development of catalytic systems that can distinguish between different C-Halogen bonds with even greater selectivity is a continuing goal. nih.gov For molecules like this compound, this would mean more efficient and cleaner reactions, minimizing side products and improving yields. The drive towards electro- and photocatalytic methods also represents a significant research trajectory, offering potentially milder and more sustainable conditions for activating C-Halogen and C-O bonds for subsequent functionalization. researchgate.net As synthetic methods become more sophisticated, the demand for versatile and precisely functionalized building blocks like this compound is expected to grow, solidifying their role in the creation of novel chemical entities for a range of applications.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-1-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGHGJRBIZDABO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620392 | |

| Record name | 4-Bromo-2-chloro-1-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279261-80-2 | |

| Record name | 4-Bromo-2-chloro-1-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Bromo 2 Chloro 1 Ethoxybenzene

Precursor-Based Synthetic Routes

A primary and well-documented method for the synthesis of 4-Bromo-2-chloro-1-ethoxybenzene begins with 5-Bromo-2-chlorobenzoic acid as the starting material. google.comchemicalbook.com This multi-step process involves the formation of an acyl chloride, followed by a Friedel-Crafts acylation and subsequent reduction of the resulting carbonyl group.

Synthesis from 5-Bromo-2-chlorobenzoic Acid

The initial step in this synthetic sequence is the conversion of the carboxylic acid group of 5-Bromo-2-chlorobenzoic acid into a more reactive acyl chloride. This is commonly achieved using oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). chemicalbook.comchemicalbook.comnih.gov Other reagents capable of effecting this transformation include thionyl chloride, phosphorus trichloride, and phosphorus pentachloride. google.comgoogle.com

The reaction is typically carried out in an inert solvent such as dichloromethane (B109758). chemicalbook.comchemicalbook.comnih.gov The oxalyl chloride reacts with the carboxylic acid to form an unstable intermediate which then collapses to produce the desired 5-bromo-2-chlorobenzoyl chloride, along with gaseous byproducts carbon dioxide and hydrogen chloride. The reaction progress can be monitored until a clear solution is formed. nih.gov Following the reaction, the solvent and any excess reagent are typically removed under vacuum to yield the crude acyl chloride, which is often used in the subsequent step without further purification. google.comchemicalbook.comchemicalbook.com

Reaction Parameters for Acyl Chloride Formation:

| Reactant | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) |

| 5-Bromo-2-chlorobenzoic acid | Oxalyl chloride | DMF | Dichloromethane | 25-30 | 1 |

| 5-Bromo-2-chlorobenzoic acid | Thionyl chloride | DMF | None (reflux) | Reflux | 2-3 |

This table presents typical reaction conditions and is not exhaustive.

The 5-bromo-2-chlorobenzoyl chloride, generated in situ or used as an isolated intermediate, then undergoes a Friedel-Crafts acylation reaction with phenetole (B1680304) (ethoxybenzene). google.comchemicalbook.com This reaction, a classic example of electrophilic aromatic substitution, introduces the ethoxybenzoyl group onto the aromatic ring. wikipedia.org The reaction is catalyzed by a Lewis acid, with aluminum chloride being the most commonly employed. google.comchemicalbook.comnih.gov

The reaction is typically performed at a reduced temperature, often between 0°C and 5°C, to control the reactivity and minimize side reactions. google.comchemicalbook.comnih.gov The acyl chloride, dissolved in a suitable solvent like dichloromethane, is added to a mixture of phenetole and aluminum chloride. google.comnih.gov The reaction mixture is stirred for a period to ensure complete reaction. Upon completion, the reaction is quenched, typically by pouring it into ice-water. nih.gov The product, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (B192855), is then extracted into an organic solvent. nih.gov This intermediate is a crucial precursor to the final product. pharmaffiliates.comchemicalbook.comnih.gov

Key Aspects of Friedel-Crafts Acylation:

| Electrophile | Nucleophile | Lewis Acid Catalyst | Solvent | Temperature (°C) |

| 5-Bromo-2-chlorobenzoyl chloride | Phenetole | Aluminum chloride | Dichloromethane | 0-5 |

| 5-Bromo-2-chlorobenzoyl chloride | Phenetole | Silica gel loaded aluminum trichloride | Dichloromethane | - |

This table highlights the principal components of the Friedel-Crafts acylation step.

The final step in this synthetic pathway is the reduction of the ketone carbonyl group in (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone to a methylene (B1212753) group, yielding the target molecule, this compound. google.comchemicalbook.com Several reductive strategies have been successfully employed for this transformation.

A widely used method for this reduction involves the use of triethylsilane (Et3SiH) in the presence of a Lewis acid, such as boron trifluoride etherate (BF3·OEt2). chemicalbook.com This system provides a mild and effective means of reducing the carbonyl group. The reaction is often carried out in a mixed solvent system, such as 1,2-dichloroethane (B1671644) and acetonitrile (B52724). chemicalbook.com The reaction may be initiated at a low temperature and then warmed to facilitate the reduction over several hours. chemicalbook.com In some procedures, the reaction mixture is stirred at a moderately elevated temperature (e.g., 50°C) to drive the reaction to completion. chemicalbook.com Work-up typically involves quenching the reaction and extracting the product into an organic solvent. chemicalbook.com

An alternative reductive system utilizes sodium borohydride (B1222165) (NaBH4) in conjunction with aluminum chloride (AlCl3). google.com Sodium borohydride is a common and versatile reducing agent for carbonyl compounds. libretexts.orgchemistrysteps.com In this specific application, the reaction is often conducted in a solvent such as tetrahydrofuran (B95107) (THF). google.com The reagents are typically added at a low temperature (0°C to 5°C), and the reaction mixture is then heated to a higher temperature (e.g., 60°C to 65°C) for an extended period to ensure complete conversion. google.com The combination of sodium borohydride and aluminum chloride provides a potent reducing environment capable of transforming the ketone into the desired methylene bridge. google.com

Reductive Strategies for Carbonyl Group Transformation

Optimization of Reduction Conditions to Minimize Impurities

The reduction of the ketone intermediate, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, to the final product is a critical step where impurities can arise. A significant process improvement involves the use of specific reducing agents and solvent systems to avoid the formation of byproducts. google.comgoogle.com One notable impurity, N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine, can form when acetonitrile is used as a solvent during the reduction step. google.comgoogle.com

To circumvent this, optimized reduction strategies have been developed. One method involves using triethylsilane (Et₃SiH) as the reducing agent in the presence of a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂). chemicalbook.com This reduction is typically performed in a solvent mixture such as 1,2-dichloroethane and acetonitrile. chemicalbook.com Another effective system employs sodium borohydride (NaBH₄) with aluminum chloride (AlCl₃) in a solvent like tetrahydrofuran (THF). google.comgoogle.com This approach not only successfully reduces the ketone but also avoids the specific impurity associated with acetonitrile-based reductions. google.comgoogle.com The reaction with triethylsilane is typically conducted at temperatures ranging from 0°C to 50°C, while the sodium borohydride reduction may be carried out at elevated temperatures of around 60-65°C for an extended period. google.comgoogle.comchemicalbook.com

Table 1: Optimization of Reduction Conditions

| Reducing System | Lewis Acid | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Triethylsilane (Et₃SiH) | Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) | 1,2-dichloroethane / Acetonitrile | 0°C to 50°C | Effective reduction with high yield (97%). chemicalbook.com |

| Sodium Borohydride (NaBH₄) | Aluminum Chloride (AlCl₃) | Tetrahydrofuran (THF) | 60°C to 65°C | Avoids formation of N-acetyl impurity. google.comgoogle.com |

Synthesis from 5-Bromo-2-chlorophenol (B68879)

An alternative, though less commonly cited route in the context of the primary product, involves starting with 5-bromo-2-chlorophenol. nih.govsigmaaldrich.com This phenol (B47542) can serve as a precursor for related ethoxybenzene structures.

The synthesis of this compound can be accomplished via a Williamson ether synthesis. This method involves the O-alkylation of 5-bromo-2-chlorophenol with an ethylating agent like iodoethane (B44018). The reaction is conducted in the presence of a base, such as potassium carbonate or sodium hydroxide, which deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. This ion then attacks the iodoethane in an Sₙ2 reaction to form the desired ether product.

Phenetole-Based Approaches

A prevalent and highly documented strategy for synthesizing 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) begins with 5-bromo-2-chlorobenzoic acid and utilizes phenetole as a key building block. google.comchemicalbook.comnih.gov The process is a two-step sequence involving a Friedel-Crafts acylation followed by a reduction.

First, 5-bromo-2-chlorobenzoic acid is converted into its more reactive acid chloride derivative, 5-bromo-2-chlorobenzoyl chloride. nih.govwipo.int This is typically achieved using a chlorinating agent like oxalyl chloride with a catalytic amount of dimethylformamide (DMF) or by using thionyl chloride. google.comnih.gov The resulting acyl chloride then undergoes a Friedel-Crafts acylation reaction with phenetole. google.comnih.gov This reaction is catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃), and is performed in an inert solvent such as dichloromethane at low temperatures (e.g., 0-5°C). google.comnih.gov The reaction yields the intermediate ketone, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, which is then subjected to reduction. nih.govwipo.int

One-Pot Synthesis Strategies

Solvent Selection and Impact on Reaction Purity

The choice of solvent is a critical parameter in one-pot syntheses, directly influencing reaction purity. google.comgoogle.com A key innovation in the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene was the development of a process that avoids using acetonitrile as a solvent. google.comgoogle.com It was discovered that using acetonitrile during the reduction step leads to the formation of the N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine impurity. google.comgoogle.comsmolecule.com

The optimized one-pot process typically uses a halogenated hydrocarbon like dichloromethane for the initial acylation step. google.comgoogle.com For the subsequent in-situ reduction, a different solvent or solvent mixture is often employed. For example, after acylation in dichloromethane, tetrahydrofuran (THF) can be added to the mixture before the introduction of the sodium borohydride/AlCl₃ reducing system. google.comgoogle.com This specific solvent selection is crucial for preventing the formation of undesirable byproducts and ensuring a cleaner reaction profile, which simplifies the final purification of the product. google.comsmolecule.com

Table 2: Solvent Selection and Purity Impact in One-Pot Synthesis

| Reaction Step | Solvent System | Purity Consideration | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Dichloromethane (DCM) | Standard inert solvent for this step. | google.comgoogle.com |

| Reduction (Historical) | Acetonitrile | Leads to formation of N-acetyl impurity. | google.comgoogle.comsmolecule.com |

| Reduction (Optimized) | Dichloromethane / Tetrahydrofuran (THF) | Avoids N-acetyl impurity, improving final product purity. | google.comgoogle.com |

Control of By-product Formation

The formation of this particular impurity has been linked to the use of acetonitrile as a solvent during the reduction of the intermediate ketone, 5-bromo-2-chloro-4'-ethoxybenzophenone. google.comgoogle.com The reaction mechanism is believed to involve the nucleophilic addition of acetonitrile to the ketone, which is subsequently hydrolyzed to form the N-acetyl impurity. google.com

The general synthetic pathway often starts from 5-bromo-2-chlorobenzoic acid. This starting material is first converted to its corresponding acyl chloride, 5-bromo-2-chlorobenzoyl chloride, using reagents like oxalyl chloride or thionyl chloride. google.comgoogle.comwipo.int The acyl chloride then undergoes a Friedel-Crafts acylation reaction with phenetole in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce the intermediate ketone. google.comwipo.int The final step is the reduction of this ketone.

Table 1: Key Intermediates in the Synthesis of this compound

| Compound Name | Molecular Formula | Role in Synthesis |

| 5-Bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | Starting Material google.comwipo.int |

| 5-Bromo-2-chlorobenzoyl chloride | C₇H₃BrCl₂O | Acylating Agent google.comwipo.int |

| Phenetole | C₈H₁₀O | Reactant google.comwipo.int |

| (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | C₁₅H₁₂BrClO₂ | Intermediate Ketone google.comwipo.int |

| 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | C₁₅H₁₄BrClO | Final Product synthinkchemicals.combiosynth.com |

Green Chemistry Approaches in Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of this compound.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of all Reactants) x 100 primescholars.com

A low atom economy indicates that a significant portion of the reactants is converted into waste products. primescholars.comrsc.org For instance, substitution reactions can exhibit poor atom economy due to the loss of atoms in the form of leaving groups and counter-ions. primescholars.com

In the synthesis of this compound, the reduction of the intermediate ketone, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, using a reducing agent like triethylsilane, presents an opportunity to analyze atom economy. google.comchemicalbook.com While this reduction step is crucial for obtaining the final product, it inherently generates by-products.

Table 2: Atom Economy Analysis for the Reduction Step

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) |

| (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | C₁₅H₁₂BrClO₂ | 339.61 |

| Triethylsilane | C₆H₁₆Si | 116.28 |

| Total Reactant MW | 455.89 | |

| Desired Product: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | C₁₅H₁₄BrClO | 325.63 nih.gov |

| Atom Economy | ~71.4% |

This calculation demonstrates that even with a high chemical yield, a significant portion of the reactant mass does not end up in the final product, highlighting an area for potential improvement through the development of more atom-economical reagents or catalytic pathways.

Development of Environmentally Benign Synthetic Protocols

Efforts to create more environmentally friendly methods for synthesizing this compound are focused on several key areas. A significant advancement is the creation of one-pot synthetic procedures. google.comgoogle.com These processes, which combine multiple reaction steps without isolating intermediates, offer several green advantages:

Energy Savings: Fewer separate reaction setups and purifications lead to lower energy consumption.

Waste Minimization: By avoiding the formation of certain impurities, such as the N-acetyl by-product, the need for extensive purification and the associated waste generation is decreased. google.comgoogle.com

Mechanistic Investigations of Reactions Involving 4 Bromo 2 Chloro 1 Ethoxybenzene

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The existing substituents on the aromatic ring significantly influence the rate and regioselectivity of these reactions.

The directing effects of the bromo, chloro, and ethoxy groups on 4-Bromo-2-chloro-1-ethoxybenzene are a result of the balance between inductive and resonance effects.

Ethoxy Group (-OEt): The ethoxy group is an activating group and an ortho, para-director. doubtnut.comvedantu.comshaalaa.com This is due to the +R (resonance) effect, where the lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. doubtnut.comshaalaa.com This increased electron density makes these positions more susceptible to attack by electrophiles. doubtnut.com Although the oxygen atom is electronegative and exerts a -I (inductive) effect, the resonance effect is dominant in determining the regioselectivity.

Bromo (-Br) and Chloro (-Cl) Groups: Halogens are deactivating groups yet are ortho, para-directors. libretexts.org Their strong -I effect withdraws electron density from the ring, making it less reactive than benzene. msu.edu However, they possess lone pairs that can be donated to the ring via a +R effect, which directs incoming electrophiles to the ortho and para positions. libretexts.org

In this compound, the powerful activating and ortho, para-directing effect of the ethoxy group is the primary determinant of the position of further electrophilic substitution. The positions ortho and para to the ethoxy group are C6 and C4 (already substituted) and C2 (already substituted). Therefore, the most likely position for electrophilic attack would be C6. The deactivating nature of the bromo and chloro groups further disfavors substitution on other positions.

Interactive Table: Directing Effects of Substituents in EAS

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |

| -OCH2CH3 (Ethoxy) | -I (Electron Withdrawing) | +R (Electron Donating) | Activating | Ortho, Para |

| -Br (Bromo) | -I (Electron Withdrawing) | +R (Electron Donating) | Deactivating | Ortho, Para |

| -Cl (Chloro) | -I (Electron Withdrawing) | +R (Electron Donating) | Deactivating | Ortho, Para |

Computational chemistry provides powerful tools for predicting the regioselectivity of EAS reactions. One such method, RegioSQM, predicts regioselectivity by calculating the proton affinities of the aromatic carbon atoms. nih.govrsc.org The carbon atom with the lowest proton affinity is identified as the most nucleophilic center and, therefore, the most likely site of electrophilic attack. rsc.orgnih.gov This approach considers the formation of the σ-complex (arenium ion) as the rate-determining step. nih.gov The stability of this intermediate, which is influenced by the electronic effects of the substituents, dictates the preferred reaction pathway. libretexts.org For this compound, theoretical calculations would likely confirm that the arenium ion formed by attack at the C6 position is the most stable due to the strong resonance stabilization provided by the adjacent ethoxy group.

While the inherent directing effects of the substituents are primary, reaction conditions can modulate the product distribution in EAS reactions.

Nature of the Electrophile: Highly reactive electrophiles are generally less selective, while less reactive (bulkier) electrophiles exhibit greater regioselectivity. msu.edu For instance, in the nitration of toluene, the product distribution is a mix of ortho and para isomers, but with a bulkier electrophile, the proportion of the para isomer often increases due to steric hindrance at the ortho positions. libretexts.org

Solvent: The polarity of the solvent can influence the stability of the transition states and intermediates, thereby affecting the reaction rate and product ratios.

Temperature: Higher temperatures can sometimes lead to a loss of selectivity, resulting in a product mixture that is closer to the statistical distribution (40% ortho, 40% meta, 20% para for a monosubstituted benzene). libretexts.org However, in many cases, the electronic effects of the substituents are strong enough to maintain high regioselectivity even at elevated temperatures.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on aromatic rings are generally less common than EAS and require specific conditions.

The ethoxy group in an aryl ether like this compound is generally unreactive towards nucleophilic attack under standard conditions. Cleavage of the ether linkage typically requires harsh conditions, such as treatment with strong acids like HBr or HI. In this reaction, the ether oxygen is first protonated to form a good leaving group (a phenol). The halide ion then acts as a nucleophile, attacking the ethyl group in an SN2-like manner to produce ethyl halide and 4-bromo-2-chlorophenol (B165030).

Direct SN1 or SN2 reactions on an aromatic carbon are highly disfavored. byjus.com

SN2 Mechanism: A backside attack, which is characteristic of the SN2 mechanism, is sterically hindered by the benzene ring. byjus.com

SN1 Mechanism: The formation of a highly unstable aryl carbocation makes the SN1 pathway energetically unfavorable. byjus.com

However, nucleophilic aromatic substitution (SNAr) can occur through an addition-elimination mechanism, particularly when strong electron-withdrawing groups are present ortho or para to a good leaving group. uomustansiriyah.edu.iq In the case of this compound, the bromo and chloro groups are potential leaving groups. However, the absence of strong electron-withdrawing groups like a nitro group significantly diminishes the feasibility of an SNAr reaction. uomustansiriyah.edu.iq

Another pathway for nucleophilic substitution on aromatic rings is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. libretexts.org This typically requires very strong bases.

Interactive Table: Comparison of SN1 and SN2 Reactions

| Feature | SN1 Reaction | SN2 Reaction |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Substrate Structure | Favored by tertiary > secondary | Favored by methyl > primary > secondary |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Stereochemistry | Racemization | Inversion of configuration |

Coupling Reactions and Derivative Formation

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the primary mechanistic question revolves around the selective activation of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond. In palladium-catalyzed reactions, the oxidative addition step is generally faster for heavier halogens, following the trend I > Br > Cl > F. nih.gov This principle dictates the regioselectivity observed in the following coupling reactions.

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. nih.gov The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

For this compound, the oxidative addition of the palladium catalyst is expected to occur selectively at the more labile C-Br bond. This allows for the targeted formation of biaryl structures, leaving the C-Cl bond intact for potential subsequent transformations. The reaction with an arylboronic acid, for instance, would yield a 2-chloro-4-aryl-1-ethoxybenzene derivative. The efficiency of the reaction is influenced by the choice of catalyst, ligands, base, and solvent. researchgate.net Electron-donating groups on the boronic acid and electron-withdrawing groups on the aryl halide generally lead to higher yields. researchgate.net

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Chloro-4-phenyl-1-ethoxybenzene |

Sonogashira Coupling Potentials

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. libretexts.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org Similar to the Suzuki coupling, the mechanism hinges on the oxidative addition of the palladium catalyst to the aryl halide.

Given the higher reactivity of the C-Br bond, this compound is predicted to undergo selective Sonogashira coupling at the 4-position. libretexts.org This regioselectivity allows for the synthesis of 4-alkynyl-2-chloro-1-ethoxybenzene derivatives. The copper co-catalyst plays a crucial role in forming a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. libretexts.org Copper-free Sonogashira protocols have also been developed. ijnc.ir

Table 2: Potential Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Chloro-1-ethoxy-4-(phenylethynyl)benzene |

Buchwald-Hartwig Amination Derivatization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction provides a direct route to arylamine derivatives. The catalytic cycle also proceeds via oxidative addition, followed by amine coordination, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.

The inherent reactivity difference between the C-Br and C-Cl bonds in this compound would again govern the reaction's regioselectivity. The amination is expected to occur preferentially at the bromine-substituted carbon. This selective functionalization can be used to introduce a wide variety of primary or secondary amines at the 4-position, yielding valuable intermediates for pharmaceuticals and materials science.

Table 3: Exemplary Buchwald-Hartwig Amination Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | N-(2-Chloro-4-ethoxyphenyl)aniline |

Radical Reactions and Degradation Pathways

The presence of carbon-halogen bonds in this compound makes it susceptible to degradation under certain conditions, particularly through radical-mediated pathways. These pathways are of interest in environmental chemistry and for understanding the stability of such compounds.

Photolytic Degradation Studies and Quantum Yield Determinations

Photolytic degradation involves the cleavage of chemical bonds induced by the absorption of light. For halogenated aromatic compounds, the primary photochemical event is often the homolytic cleavage of the carbon-halogen bond, which is typically the weakest bond in the molecule. The C-Br bond (bond dissociation energy ~280-300 kJ/mol) is significantly weaker than the C-Cl bond (~340-360 kJ/mol), and thus, photolytic cleavage of the C-Br bond is the more probable initial step upon UV irradiation.

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of molecules undergoing a specific event divided by the number of photons absorbed by the system. A high quantum yield for dehalogenation would indicate that the compound is highly susceptible to photolytic degradation. While specific quantum yield values for this compound are not prominently documented, studies on similar brominated and chlorinated aromatics show that such values are highly dependent on the solvent and the wavelength of irradiation.

Formation of Radical Intermediates

The photolytically induced homolytic cleavage of the C-Br bond in this compound results in the formation of two radical species: a 2-chloro-4-ethoxyphenyl radical and a bromine radical.

Reaction: C₈H₈BrClO + hν → •C₈H₇ClO + •Br

The resulting 2-chloro-4-ethoxyphenyl radical is a highly reactive intermediate. In the presence of a hydrogen-donating solvent (like methanol (B129727) or isopropanol), it can abstract a hydrogen atom to form 2-chloro-1-ethoxybenzene. Alternatively, it can engage in a variety of other radical reactions, such as dimerization or reaction with molecular oxygen, leading to the formation of more complex degradation products, including hydroxylated and peroxidated species. The initial formation of this radical intermediate is the key step that initiates the cascade of degradation reactions.

Enzymatic Biotransformation Mechanisms

The enzymatic biotransformation of this compound is a critical area of research for understanding its environmental fate and potential for bioremediation. While specific studies on this exact compound are not extensively available, the mechanistic pathways can be inferred from the well-documented enzymatic degradation of other halogenated aromatic compounds. The biotransformation of such molecules is typically initiated by oxidative enzymes, which introduce functional groups that increase water solubility and facilitate further degradation. The key enzymes involved in these initial steps are cytochrome P450 monooxygenases and dioxygenases. nih.gov

The degradation process for halogenated aromatics generally occurs in three main stages: the upper, middle, and lower metabolic pathways. nih.gov The initial attack on the aromatic ring occurs in the upper pathway. The middle pathway involves the crucial and often most difficult step of dehalogenation. nih.gov Finally, the lower pathway funnels the resulting intermediates into central metabolic cycles. nih.gov

Initial Oxidative Attack: Hydroxylation and O-Dealkylation

The primary enzymatic reactions anticipated to act on this compound are hydroxylation of the aromatic ring and O-dealkylation of the ethoxy group. These reactions are commonly catalyzed by cytochrome P450 (CYP) enzymes, a versatile superfamily of heme-containing proteins. mdpi.com CYPs are central to the metabolism of a vast array of xenobiotics, including many halogenated compounds. mdpi.comnih.gov

In a likely pathway, a monooxygenase would hydroxylate the aromatic ring, creating a phenolic intermediate. For instance, in the degradation of chlorobenzene, hydroxylation is a key initial step. nih.gov For this compound, this could result in the formation of bromochlorophenols.

Alternatively, or concurrently, O-dealkylation of the ethoxy group could occur, yielding 4-bromo-2-chlorophenol and acetaldehyde. This type of reaction is also mediated by cytochrome P450 enzymes.

Role of Dioxygenases

Dioxygenase enzymes are also pivotal in the degradation of halogenated benzenes, catalyzing the incorporation of two hydroxyl groups into the aromatic ring. nih.gov This reaction forms a cis-dihydrodiol, which can then be dehydrogenated to a catechol. In the case of this compound, a dioxygenase could attack the aromatic ring to form a bromo-chloro-substituted catechol. These catechols are key intermediates that can undergo ring cleavage. nih.gov

Dehalogenation: The Critical Step

The removal of the halogen substituents (dehalogenation) is a key step in the detoxification and complete mineralization of halogenated aromatic compounds. nih.gov This can occur through several enzymatic mechanisms, including oxidative, reductive, and hydrolytic dehalogenation. nih.govnih.gov

Oxidative Dehalogenation: This process often occurs concomitantly with hydroxylation, where the addition of a hydroxyl group to the ring facilitates the removal of a halogen atom. Flavin-dependent monooxygenases are known to catalyze this type of reaction on halogenated phenols. nih.gov

Reductive Dehalogenation: Under anaerobic conditions, reductive dehalogenation is a more common mechanism, where a halogen atom is replaced by a hydrogen atom.

Hydrolytic Dehalogenation: This involves the replacement of a halogen with a hydroxyl group from water.

Given the aerobic conditions often employed in bioremediation studies, oxidative dehalogenation is a probable fate for the hydroxylated intermediates of this compound.

The following table summarizes the key enzymatic reactions likely involved in the initial biotransformation of this compound, based on studies of analogous compounds.

| Enzymatic Reaction | Enzyme Class | Substrate Type | Probable Product(s) of this compound | Reference |

| Aromatic Hydroxylation | Cytochrome P450 Monooxygenase | Halogenated Aromatic | Bromo-chloro-ethoxyphenol | mdpi.com |

| O-Dealkylation | Cytochrome P450 Monooxygenase | Alkoxybenzene | 4-Bromo-2-chlorophenol | mdpi.com |

| Dioxygenation | Dioxygenase | Halogenated Benzene | Bromo-chloro-substituted catechol | nih.gov |

| Oxidative Dehalogenation | Flavin-dependent Monooxygenase | Halogenated Phenol (B47542) | Chloro-ethoxy-hydroquinone or Bromo-ethoxy-hydroquinone | nih.gov |

Metabolic Pathway of a Structurally Similar Compound: Dichlorobenzene

To further illustrate the potential biotransformation of this compound, the metabolism of dichlorobenzenes provides a useful comparison. For example, ortho-dichlorobenzene is metabolized in rabbits primarily to 3,4-dichlorophenol, with 2,3-dichlorophenol (B42519) also being formed. nih.gov Subsequent metabolism can lead to the formation of dichlorocatechols. nih.gov The rate of conversion of ortho-dichlorobenzene has been studied in liver microsomes from various species, highlighting the role of cytochrome P450 enzymes. nih.gov

The following table presents data on the in vitro metabolism of ortho-dichlorobenzene.

| Species/System | Enzyme Source | Metabolism Rate (nmol/min per mg protein) | Reference |

| Wistar Rat | Hepatic Microsomes | 0.09 | nih.gov |

| Fischer 344 Rat | Hepatic Microsomes | 0.09 | nih.gov |

| Sprague-Dawley Rat | Hepatic Microsomes | 0.04 | nih.gov |

| Human | Hepatic Microsomes | 0.14 | nih.gov |

These data indicate that human liver microsomes show a higher rate of metabolism for ortho-dichlorobenzene compared to the rat strains tested, underscoring species-specific differences in metabolic capacity that could also be relevant for this compound.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton and proton environments can be constructed.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. In the structure of 4-Bromo-2-chloro-1-ethoxybenzene, five distinct proton environments are expected: three on the aromatic ring and two in the ethoxy group.

The ethoxy group gives rise to two characteristic signals:

A quartet corresponding to the methylene (B1212753) protons (-OCH₂-), deshielded by the adjacent oxygen atom. The splitting into a quartet is due to coupling with the three neighboring methyl protons.

A triplet corresponding to the terminal methyl protons (-CH₃). This signal is split into a triplet by the two adjacent methylene protons.

The aromatic region is expected to show three signals corresponding to H-3, H-5, and H-6.

H-3: This proton is ortho to the chloro group and meta to the bromo group. It is expected to appear as a doublet, split by the adjacent H-5.

H-5: This proton is situated between H-3 and H-6 and is ortho to the bromo group. It will be split by both H-3 and H-6, likely appearing as a doublet of doublets.

H-6: This proton is ortho to the ethoxy group and will be split by H-5, resulting in a doublet.

The predicted chemical shifts (δ) and coupling constants (J) are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-3 | ~7.45 | d (doublet) | J(H3-H5) ≈ 2.5 Hz |

| H-5 | ~7.20 | dd (doublet of doublets) | J(H5-H6) ≈ 8.8 Hz, J(H5-H3) ≈ 2.5 Hz |

| H-6 | ~6.90 | d (doublet) | J(H6-H5) ≈ 8.8 Hz |

| -OCH₂- | ~4.10 | q (quartet) | J ≈ 7.0 Hz |

| -CH₃ | ~1.45 | t (triplet) | J ≈ 7.0 Hz |

These are predicted values. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule. For this compound, which lacks symmetry, eight distinct signals are expected in the ¹³C NMR spectrum: six for the aromatic carbons and two for the ethoxy group carbons. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. The carbon atom bonded to the highly electronegative oxygen (C-1) will be significantly deshielded and appear furthest downfield among the aromatic signals. Carbons bonded to halogens (C-2 and C-4) are also deshielded, though the "heavy atom effect" of bromine can sometimes produce a smaller downfield shift than expected based on electronegativity alone. stackexchange.com

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (-OEt) | ~154 |

| C-2 (-Cl) | ~128 |

| C-3 | ~115 |

| C-4 (-Br) | ~118 |

| C-5 | ~133 |

| C-6 | ~130 |

| -OCH₂- | ~65 |

| -CH₃ | ~15 |

These are predicted values. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the complete structural puzzle by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. chemwhat.net For this compound, a COSY spectrum would display a cross-peak connecting the ethoxy methylene quartet and methyl triplet, confirming they are part of the same spin system. In the aromatic region, it would show correlations between adjacent protons, specifically between H-5 and H-3, and between H-5 and H-6, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). rsc.org An HSQC experiment would definitively link the proton signals to their corresponding carbon signals in the ¹³C spectrum. For instance, the aromatic proton at ~6.90 ppm (H-6) would show a cross-peak to the aromatic carbon at ~130 ppm (C-6), and the methyl protons at ~1.45 ppm would correlate to the methyl carbon at ~15 ppm.

A correlation from the methylene protons (-OCH₂-) to the aromatic carbon C-1, confirming the attachment of the ethoxy group.

Correlations from the H-6 proton to carbons C-2 and C-4, which unambiguously establishes the relative positions of the chloro and bromo substituents.

Correlations from H-3 to C-1 and C-5, further solidifying the substitution pattern.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can aid in identifying unknown substances.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound from its measured monoisotopic mass. For this compound (C₈H₈BrClO), the presence of bromine and chlorine, with their characteristic isotopic distributions (⁷⁹Br/⁸¹Br ≈ 1:1; ³⁵Cl/³⁷Cl ≈ 3:1), creates a unique isotopic pattern for the molecular ion peak. This pattern serves as a definitive confirmation of the presence of these halogens.

The theoretical exact masses for the primary isotopic compositions of the molecular ion [M]⁺ are calculated as follows:

| Isotopic Composition | Ion | Theoretical Exact Mass (Da) | Relative Abundance (%) |

| ¹²C₈¹H₈⁷⁹Br³⁵Cl¹⁶O | [M]⁺ | 233.94472 | 100.0 |

| ¹²C₈¹H₈⁸¹Br³⁵Cl¹⁶O | [M+2]⁺ | 235.94267 | 97.7 |

| ¹²C₈¹H₈⁷⁹Br³⁷Cl¹⁶O | [M+2]⁺ | 235.94177 | 32.5 |

| ¹²C₈¹H₈⁸¹Br³⁷Cl¹⁶O | [M+4]⁺ | 237.93972 | 31.8 |

The combined relative intensity of the [M+2] peak is approximately 130.2% relative to the [M] peak.

An experimental HRMS measurement matching the theoretical exact mass of 233.94472 Da within a few parts per million (ppm) provides very strong evidence for the elemental formula C₈H₈BrClO.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Identification

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for assessing the purity of a volatile compound like this compound and for identifying any impurities or degradation products.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where components are separated based on their boiling points and affinity for the column's stationary phase. The separated components then enter the mass spectrometer, which generates a mass spectrum for each. The resulting chromatogram will show a major peak for this compound at a specific retention time. The mass spectrum of this peak will show the characteristic molecular ion cluster (m/z 234, 236, 238, accounting for rounding of nominal mass) and a fragmentation pattern that can be used to confirm its identity.

Any smaller peaks in the chromatogram represent impurities. For example, residual starting materials from synthesis or products of degradation (e.g., hydrolysis of the ether to form 4-bromo-2-chlorophenol) could be identified by their unique retention times and mass spectra. This analysis is critical for quality control, ensuring the compound meets the required purity standards.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive analytical technique indispensable for the separation, detection, and identification of individual components within complex mixtures. researchgate.net For a semi-polar compound like this compound, LC-MS provides the necessary selectivity and specificity, particularly in environmental or biological matrices. researchgate.netnih.gov

The analysis typically employs reverse-phase liquid chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water with acetonitrile (B52724) or methanol). nih.govumb.edu This setup allows for the separation of this compound from more polar or less polar contaminants. The retention time of the compound is a characteristic property under specific chromatographic conditions, aiding in its initial identification.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, which can generate a protonated molecule [M+H]⁺. chemicalbook.com The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern conferred by the two halogen atoms, bromine and chlorine.

Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

Bromine has two stable isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

The presence of both atoms creates a unique isotopic cluster for the molecular ion, which serves as a definitive confirmation of the compound's elemental composition. The mass spectrum would show a characteristic pattern of peaks corresponding to the different isotopic combinations, which can be calculated and compared against the experimental data for positive identification. High-resolution mass spectrometry can further provide a highly accurate mass measurement, confirming the elemental formula. nih.gov

Table 1: Expected LC-MS Parameters for this compound Analysis

| Parameter | Typical Value / Method | Purpose |

| Chromatography Mode | Reverse-Phase HPLC | Separation from matrix components based on polarity. |

| Stationary Phase | C18 or Phenyl-Hexyl | Provides hydrophobic interactions for analyte retention. |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water Gradient | Elutes compounds based on their polarity. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates gas-phase ions, typically [M+H]⁺. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap | Separates ions by m/z for detection and identification. |

| Primary Identification | Molecular Ion Isotopic Pattern | Confirms the presence of one bromine and one chlorine atom. |

| Confirmation | High-Resolution Mass (HRMS) | Provides exact mass to confirm the elemental formula (C₈H₈BrClO). |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to probe the molecular structure of a compound by identifying its functional groups. ksu.edu.sa While IR spectroscopy measures the absorption of infrared light due to vibrations that cause a change in the molecule's dipole moment, Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. ksu.edu.sa

Vibrational Mode Analysis for Functional Group Identification

The vibrational spectrum of this compound can be interpreted by assigning absorption bands or scattered peaks to specific vibrational modes of its constituent functional groups. The analysis of substituted benzenes shows characteristic bands for the aromatic ring, while the ethoxy group and halogen substituents also produce distinct signals. royalsocietypublishing.orgproprep.com

Key Vibrational Modes for this compound:

Aromatic C-H Stretch: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretch: The CH₃ and CH₂ groups of the ethoxy substituent will show symmetric and asymmetric stretching vibrations in the 2980-2850 cm⁻¹ range. docbrown.info

Aromatic C=C Stretch: The benzene (B151609) ring itself has characteristic stretching vibrations that result in a series of peaks, often found in the 1600-1450 cm⁻¹ region. researchgate.net

C-O-C Stretch (Ether): The asymmetric stretching of the aryl-alkyl ether linkage is expected to produce a strong absorption band, typically around 1250 cm⁻¹. The symmetric stretch occurs at a lower frequency, around 1040 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretching vibration gives rise to a strong band in the fingerprint region, generally between 800 and 600 cm⁻¹.

C-Br Stretch: The carbon-bromine stretch absorbs at an even lower frequency, typically found in the 600-500 cm⁻¹ range. docbrown.info

Benzene Ring Bending: Out-of-plane (o.o.p.) C-H bending vibrations are highly sensitive to the substitution pattern on the aromatic ring. For a 1,2,4-trisubstituted benzene, characteristic bands are expected in the 900-800 cm⁻¹ region.

Table 2: Predicted Vibrational Mode Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium to Weak |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2980 - 2850 | Medium to Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |

| C-H Bend | Aliphatic (CH₂, CH₃) | 1470 - 1370 | Medium |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | ~1250 | Strong |

| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | ~1040 | Strong |

| C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring | 900 - 800 | Strong |

| C-Cl Stretch | Aryl Halide | 800 - 600 | Strong |

| C-Br Stretch | Aryl Halide | 600 - 500 | Strong |

Crystallographic Analysis

Crystallographic analysis provides the most definitive structural information for a molecule by mapping the precise three-dimensional arrangement of atoms in its solid state.

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the premier technique for determining the solid-state structure of a crystalline compound. This method can precisely measure bond lengths, bond angles, and intermolecular interactions within the crystal lattice. For this compound, an X-ray diffraction study would provide unambiguous confirmation of its constitution and conformation.

The analysis would reveal:

Molecular Geometry: The planarity of the benzene ring and the precise bond lengths and angles between the carbon, hydrogen, bromine, chlorine, and oxygen atoms.

Conformation: The orientation of the ethoxy group relative to the plane of the benzene ring. Studies on similar structures, such as 4-bromo-2-chloro-1-methoxybenzene, show that the alkoxy group is often slightly rotated out of the plane of the benzene ring. researchgate.net

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing any significant non-covalent interactions like halogen bonding or π-π stacking, which influence the physical properties of the solid. nih.gov

The results from an X-ray crystal structure analysis serve as the ultimate benchmark for validating structures proposed by other spectroscopic methods.

Table 3: Typical Bond Lengths Expected from X-ray Diffraction Analysis

| Bond | Bond Type | Expected Bond Length (Å) |

| C-C | Aromatic | ~1.39 |

| C-H | Aromatic | ~1.08 |

| C-Cl | Aryl-Chloride | ~1.74 |

| C-Br | Aryl-Bromide | ~1.90 |

| C(aryl)-O | Ether | ~1.37 |

| C(alkyl)-O | Ether | ~1.43 |

| C-C | Aliphatic | ~1.54 |

| C-H | Aliphatic | ~1.09 |

Computational Chemistry and Theoretical Modeling of 4 Bromo 2 Chloro 1 Ethoxybenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-Bromo-2-chloro-1-ethoxybenzene, DFT would be instrumental in elucidating its fundamental electronic and structural properties.

A primary step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation (the lowest energy state). Using a DFT method, such as B3LYP with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of this compound would be calculated.

The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), would also be determined. The MEP map would highlight the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. For this compound, one would expect negative potential around the electronegative oxygen, chlorine, and bromine atoms, and positive potential near the hydrogen atoms.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Exemplary Data) This table presents hypothetical data for illustrative purposes to demonstrate how results from a DFT calculation would be displayed.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-Br | 1.910 |

| C-Cl | 1.745 | |

| C-O | 1.370 | |

| O-C(ethyl) | 1.450 | |

| **Bond Angles (°) ** | C-C-Br | 120.5 |

| C-C-Cl | 119.8 | |

| C-O-C(ethyl) | 118.2 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity.

For this compound, the HOMO would likely be distributed over the benzene (B151609) ring and the oxygen atom, reflecting the electron-donating nature of the ethoxy group and the halogens' lone pairs. The LUMO would likely be concentrated on the aromatic ring, representing its ability to accept electrons. The energies of these orbitals are critical for predicting how the molecule will interact with other chemical species.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Exemplary Data) This table presents hypothetical data for illustrative purposes.

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

DFT calculations can accurately predict various spectroscopic parameters. For Nuclear Magnetic Resonance (NMR), the chemical shifts (δ) for ¹H and ¹³C atoms can be calculated and compared to experimental spectra to confirm the molecular structure. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

Similarly, the vibrational frequencies of the molecule can be computed to predict its Infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretching, C=C aromatic ring stretching, C-Br stretching). This theoretical spectrum is invaluable for interpreting experimental IR data.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound (Exemplary Data) This table presents hypothetical data for illustrative purposes.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | C-H | 3100-3000 |

| Aliphatic C-H Stretch | -CH₂-CH₃ | 2980-2850 |

| Aromatic C=C Stretch | C=C | 1600-1450 |

| Asymmetric C-O-C Stretch | Ar-O-C | 1250-1200 |

| C-Cl Stretch | C-Cl | 850-800 |

| C-Br Stretch | C-Br | 680-515 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with a solvent.

For this compound, MD simulations would be particularly useful for analyzing the rotation of the ethoxy group relative to the benzene ring. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one could observe the preferred dihedral angles and the energy barriers to rotation. This provides a picture of the molecule's flexibility and the different shapes it can adopt in a real-world environment, which can influence its biological activity and physical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate a molecule's structural or physicochemical properties (descriptors) with its biological activity or a property like toxicity. While specific QSAR studies featuring this compound are not prominent, it is the type of compound that could be included in larger datasets to develop such models for halogenated organic pollutants. nih.gov

QSAR models are built on a series of related compounds and use descriptors derived from computational chemistry, such as:

Electronic Descriptors: HOMO/LUMO energies, dipole moment.

Steric Descriptors: Molecular volume, surface area.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP).

A QSAR model could, for instance, predict the environmental toxicity of this compound based on these calculated descriptors, without the need for extensive experimental testing.

Prediction of Chemical Reactivity and Selectivity

The benzene ring is substituted with two halogen atoms (bromo and chloro) and an electron-donating ethoxy group (-OCH2CH3). The interplay of these substituents determines the electron density distribution around the ring, which in turn dictates its susceptibility to electrophilic and nucleophilic attack. The ethoxy group is an activating group, meaning it increases the electron density of the benzene ring, particularly at the ortho and para positions relative to itself. Conversely, the bromine and chlorine atoms are deactivating groups due to their electronegativity, which withdraws electron density from the ring. However, they are also ortho, para-directors for electrophilic aromatic substitution reactions due to the resonance effect of their lone pairs of electrons.

The positions of the substituents on the ring are crucial. In this compound, the ethoxy group is at position 1, the chlorine at position 2 (ortho to ethoxy), and the bromine at position 4 (para to ethoxy). The activating effect of the ethoxy group will most strongly influence the positions ortho and para to it. Position 4 is already occupied by bromine. The two remaining ortho positions are at carbons 2 and 6. Position 2 is blocked by chlorine. Therefore, the most likely site for electrophilic attack would be at position 6.

The halogen atoms themselves can also participate in reactions. For instance, they can be replaced via nucleophilic aromatic substitution, although this typically requires harsh reaction conditions. The bromine atom is generally more reactive than the chlorine atom in such reactions. Furthermore, the C-Br bond can be a site for the formation of organometallic reagents, such as Grignard or organolithium reagents, which would then open up a wide range of synthetic possibilities.

To provide a more quantitative prediction, computational methods like Density Functional Theory (DFT) can be employed to calculate molecular orbital energies (such as HOMO and LUMO) and electrostatic potential maps. These calculations would offer a more precise picture of the electron distribution and identify the most likely sites for reaction.

Predicted Physicochemical Properties of Isomeric and Related Compounds:

| Property | 1-Bromo-2-chloro-4-ethoxybenzene | 4-Bromo-2-chloro-1-ethylbenzene | 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene |

| Molecular Formula | C8H8BrClO chemicalbook.com | C8H8BrCl researchgate.net | C15H14BrClO nih.gov |

| Molecular Weight ( g/mol ) | 235.50 chemicalbook.com | 219.50 researchgate.net | 325.63 nih.gov |

| XLogP3 | 3.6 | Not Available | 5.5 nih.gov |

| Hydrogen Bond Donor Count | 0 chemicalbook.com | 0 researchgate.net | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 1 chemicalbook.com | 0 researchgate.net | 1 nih.gov |

| Rotatable Bond Count | 2 chemicalbook.com | 1 researchgate.net | 4 nih.gov |

Molecular Docking Studies and Biological Activity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a potential drug molecule (the ligand) and a protein target.

While no specific molecular docking studies for this compound were found in the provided search results, we can hypothesize its potential interactions based on its structural features and the known biological activities of similar halogenated and ethoxy-containing aromatic compounds.

Ligand-Protein Interactions with Target Enzymes

The structural motifs within this compound, namely the halogenated benzene ring and the ethoxy group, suggest that it could interact with various enzymes through several types of non-covalent interactions:

Hydrophobic Interactions: The aromatic ring is inherently hydrophobic and would likely interact with hydrophobic pockets within a protein's active site.

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein's backbone or side chains. This type of interaction is increasingly recognized as important for ligand-protein binding.

Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming a hydrogen bond with a suitable donor group on the protein, such as the hydroxyl group of a serine or threonine residue, or the amino group of a lysine (B10760008) or arginine residue.

Van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.

Prediction of Potential Biological Applications

The prediction of biological applications for a novel compound in the absence of experimental data is speculative but can be guided by the known activities of structurally related molecules. For instance, halogenated aromatic compounds are found in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of bromine and chlorine can enhance the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

Given that a related compound, 4-bromo-2-chloro-1-methoxybenzene, is a starting material for the synthesis of hydroxylated metabolites of polychlorinated biphenyls (PCBs), it is possible that this compound could have applications in environmental science or toxicology research, perhaps as a standard for analytical methods or in studies of metabolic pathways of halogenated pollutants. google.com

Furthermore, many small aromatic molecules serve as scaffolds in drug discovery. Depending on the three-dimensional arrangement of its functional groups, this compound could potentially be investigated for a variety of therapeutic areas. However, without specific biological testing or at least in silico screening against a panel of known drug targets, any prediction of a specific biological application remains theoretical.

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

Intermediate in Drug Synthesis

This substituted benzene (B151609) derivative is a well-documented intermediate in the multi-step synthesis of Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).

The general synthetic pathway involves the reaction of 5-bromo-2-chlorobenzoic acid to form an acid chloride, which then undergoes a Friedel-Crafts reaction with phenetole (B1680304). chemistryviews.orggoogle.com The resulting benzophenone (B1666685) is subsequently reduced to yield 4-Bromo-2-chloro-1-ethoxybenzene. chemistryviews.orggoogle.com This intermediate is then typically subjected to a metal-halogen exchange followed by coupling with a protected gluconolactone (B72293) to form the core structure of Dapagliflozin.

Significant research has been directed towards optimizing the synthesis of this compound to ensure high yield and purity, which are critical for the production of pharmaceutical-grade Dapagliflozin. chemistryviews.org One patented process describes a one-pot synthesis that avoids the use of acetonitrile (B52724) as a solvent. chemistryviews.orgnih.gov This modification is significant as it prevents the formation of the N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine impurity. chemistryviews.org

Another area of optimization involves the reduction of the intermediate (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (B192855). While some methods use reagents like triethylsilane with BF3-etherate, alternative reducing agents and conditions have been explored to improve the yield and simplify the purification process. google.com For instance, using triethylsilane in the presence of titanium tetrachloride has been shown to be an effective method. google.com

| Parameter | Traditional Route | Optimized Route | Significance |

|---|---|---|---|

| Solvent | Acetonitrile/Dichloromethane (B109758) | Dichloromethane | Avoids formation of specific impurities chemistryviews.orgnih.gov |

| Reducing Agent | Triethylsilane/BF3-etherate | Triethylsilane/Titanium tetrachloride | Improved yield and purity google.com |

| Process | Multi-step with isolation | One-pot synthesis | Increased efficiency and reduced waste chemistryviews.org |

Given its role as a direct precursor, this compound is also recognized as a potential impurity in the final Dapagliflozin drug substance. pharmaffiliates.com Regulatory agencies require stringent control and monitoring of such impurities to ensure the safety and efficacy of the medication. Therefore, analytical methods, such as High-Performance Liquid Chromatography (HPLC), have been developed to detect and quantify the presence of this and other related impurities in Dapagliflozin. google.com The presence of unreacted this compound or by-products from its synthesis can impact the quality of the API. pharmaffiliates.com

| Impurity Name | CAS Number | Molecular Formula | Relation to Synthesis |

|---|---|---|---|

| 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) | 461432-23-5 | C15H14BrClO | Unreacted starting material pharmaffiliates.com |

| N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine | Not Available | C17H17BrClNO2 | By-product from specific solvent use chemistryviews.org |

Small Molecule Scaffold for Drug Discovery

While the predominant application of this compound is as an intermediate for Dapagliflozin, its core structure represents a C-aryl moiety that is of interest in medicinal chemistry.

The general class of C-aryl glucosides, to which Dapagliflozin belongs, has been a major focus for the development of SGLT2 inhibitors. nih.gov The diarylmethane motif present in this compound is a key structural feature. Modifications of this scaffold, such as altering the substituents on either phenyl ring or changing the spacer between them, have been explored to develop other SGLT2 inhibitors. nih.gov However, specific and broad derivatization strategies starting from this compound to generate novel bioactive compounds targeting other diseases are not extensively documented in publicly available research. The focus has remained heavily on its application for SGLT2 inhibition.

Structure-Activity Relationship (SAR) studies have been crucial in the development of Dapagliflozin and other SGLT2 inhibitors. These studies have largely focused on how modifications to the C-aryl glucoside structure impact the potency and selectivity for SGLT2 over SGLT1. nih.gov For the diarylmethane portion derived from this compound, the presence and position of the chloro and ethoxy groups are known to be important for optimal binding to the SGLT2 transporter. While these SAR studies are detailed within the context of SGLT2 inhibitors, comprehensive SAR studies of derivatives of this compound for other biological targets are not widely reported.

Environmental and Toxicological Considerations Academic Research Focus

Biodegradation Studies

The persistence of halogenated organic compounds in the environment is a significant concern. The biodegradation of 4-bromo-2-chloro-1-ethoxybenzene, while not extensively studied directly, can be projected by examining the metabolic processes of structurally similar molecules, such as polybrominated diphenyl ethers (PBDEs) and chlorinated phenols. nih.govucanr.eduberkeley.edunih.govnih.gov

Metabolic Pathways in Microorganisms

The microbial degradation of halogenated aromatic compounds can occur under both aerobic and anaerobic conditions, often involving initial enzymatic attacks that lead to the cleavage of the aromatic ring or the removal of halogen substituents. nih.govnih.govnih.gov For this compound, two primary initial metabolic pathways are theoretically plausible in microorganisms:

Oxidative Attack: Aerobic bacteria often utilize dioxygenase enzymes to incorporate oxygen atoms into the aromatic ring, leading to the formation of dihydroxylated intermediates. nih.gov This initial step destabilizes the aromatic structure, making it susceptible to subsequent ring cleavage. The presence of the ethoxy group may also be a target for O-dealkylation, leading to the formation of a halogenated phenol (B47542).

Reductive Dehalogenation: Under anaerobic conditions, microorganisms can use halogenated compounds as electron acceptors in a process known as dehalorespiration. researchgate.net This involves the sequential removal of halogen atoms, which for this compound would likely involve the removal of the bromine and chlorine atoms. The order of removal would depend on the specific enzymatic machinery of the microorganisms present.

Identification of Biodegradation Products

Based on the predicted metabolic pathways, a range of biodegradation products for this compound can be anticipated. These theoretical products are crucial for understanding the environmental fate and potential toxicity of the parent compound.

| Predicted Metabolic Pathway | Potential Intermediate Products | Potential Final Products |

| Aerobic Oxidation & O-Dealkylation | 4-Bromo-2-chlorophenol (B165030), Halogenated catechols | Carbon dioxide, Water, Halide ions |

| Anaerobic Reductive Dehalogenation | 2-Chloro-1-ethoxybenzene, 4-Bromo-1-ethoxybenzene, Ethoxybenzene | Phenol, Carbon dioxide, Methane |

This table presents a theoretical model of biodegradation products based on known pathways for similar compounds.

Advanced Analytical Techniques for Environmental Monitoring

The detection and quantification of trace levels of halogenated organic compounds in complex environmental matrices require sophisticated analytical instrumentation.

Trace Analysis in Complex Matrices

The analysis of compounds like this compound in environmental samples such as water, soil, and sediment typically involves a multi-step process of extraction, cleanup, and instrumental analysis.

Sample Preparation:

Solid-Phase Extraction (SPE): This is a common technique for extracting and pre-concentrating organic compounds from aqueous samples.

Liquid-Liquid Extraction (LLE): This method is also widely used for the extraction of organic contaminants from water samples. nih.gov

Instrumental Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. The use of different ionization techniques, such as electron ionization (EI) and negative chemical ionization (NCI), can enhance selectivity and sensitivity for halogenated compounds. osti.govrsc.orgnih.gov